molecular formula C14H24O2 B14241874 1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane CAS No. 238426-69-2

1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane

Cat. No.: B14241874
CAS No.: 238426-69-2
M. Wt: 224.34 g/mol
InChI Key: NOSSNGCSLPIEIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane can be synthesized through the reaction of cyclohexanedimethanol with vinyl ether. The reaction typically involves the use of a catalyst such as an acid or base to facilitate the formation of the ethenyloxy groups. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where cyclohexanedimethanol and vinyl ether are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane involves its ability to form covalent bonds with other molecules through its ethenyloxy groups. This reactivity allows it to act as a crosslinking agent, forming stable networks in polymers and other materials. The molecular targets and pathways involved include interactions with functional groups such as hydroxyl, carboxyl, and amino groups .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(hydroxymethyl)cyclohexane: Similar structure but with hydroxyl groups instead of ethenyloxy groups.

    1,4-Cyclohexanedimethanol: Contains two hydroxymethyl groups attached to the cyclohexane ring.

    Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A related compound with ester functional groups.

Uniqueness

1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane is unique due to its ethenyloxy groups, which provide higher reactivity and versatility in chemical reactions compared to similar compounds with hydroxyl or ester groups. This makes it particularly valuable in applications requiring strong and stable crosslinking .

Properties

CAS No.

238426-69-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

1,4-bis(2-ethenoxyethyl)cyclohexane

InChI

InChI=1S/C14H24O2/c1-3-15-11-9-13-5-7-14(8-6-13)10-12-16-4-2/h3-4,13-14H,1-2,5-12H2

InChI Key

NOSSNGCSLPIEIV-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1CCC(CC1)CCOC=C

Origin of Product

United States

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